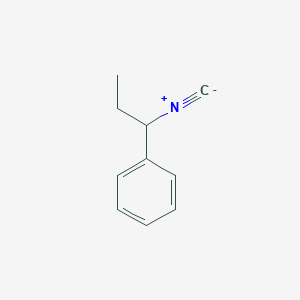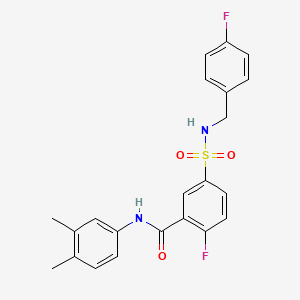![molecular formula C26H21F3N4O3S B2922729 N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 389071-68-5](/img/structure/B2922729.png)
N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide” is a complex organic compound . The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, particularly those containing a triazole nucleus . The synthesis process can be complex and requires precise control over the reaction conditions .Molecular Structure Analysis
The molecular formula of the compound is C26H21F3N4O3S . It contains a triazole ring, a phenacyl sulfanyl group, a trifluoromethyl phenyl group, and a phenoxyacetamide group .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions. The presence of the triazole ring and the trifluoromethyl group can influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Methods :
- N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide derivatives are synthesized through reactions involving triazole compounds and various chlorides or bromides (Demirbas, Demirbaş, & Karaoglu, 2005).
- Another synthesis route involves the reaction of S-alkylation of N-phenyl-2-chloroacetamide and triazole derivatives under alkaline conditions (Hu Yu-sen, 2009).
Biological Activities :
- Some of these compounds have demonstrated antimicrobial and antitumor activities. For example, certain synthesized compounds revealed antimicrobial activity, and 6 out of 14 studied compounds showed antitumor activity (Demirbas, Demirbaş, & Karaoglu, 2005).
- Preliminary biological tests of related compounds suggest effects on plant root growth and inhibition of stem growth at various concentrations (Hu Yu-sen, 2009).
Spectroscopic Characterization
- These compounds' spectroscopic characteristics have been explored to understand their structure and potential applications in chemistry (Bojilova & Rodios, 1991).
Anti-Candida Activity
- Analogous compounds, specifically benzoxazole derivatives, have shown notable anti-Candida activity, which can be an area of interest for further research and application in medical sciences (Staniszewska et al., 2021).
Antibacterial Agents
- Similarly structured compounds like oxazolidinone antibacterial agents have shown significant activity against a variety of bacterial clinical isolates, suggesting potential applications in developing new antibacterial drugs (Zurenko et al., 1996).
Anti-Inflammatory and Kinase Inhibition
- Compounds with a similar structure have shown anti-inflammatory activity and p38α MAP kinase inhibition, indicating potential applications in pharmaceuticals for treating inflammation and related disorders (Tariq et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c27-26(28,29)19-10-7-11-20(14-19)33-23(15-30-24(35)16-36-21-12-5-2-6-13-21)31-32-25(33)37-17-22(34)18-8-3-1-4-9-18/h1-14H,15-17H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAFRPNNBKGVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2922656.png)
![N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922658.png)
![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)

![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2922661.png)


![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)
